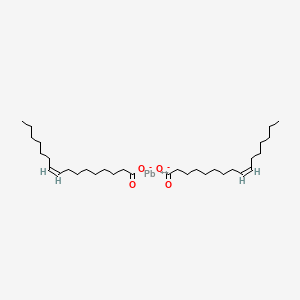
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and a dioxolane ring
Preparation Methods
The synthesis of 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-methoxybenzaldehyde with acetone in the presence of an acid catalyst to form the intermediate 4-methoxyphenyl-2-methyl-1,3-dioxolane. This intermediate is then reacted with chloromethyl methyl ether in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation Reactions: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Common reagents and conditions used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane has various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methoxyphenyl group can interact with specific receptors or enzymes, modulating their activity. The dioxolane ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 4-(Chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane include other dioxolane derivatives with different substituents. For example:
4-(Chloromethyl)-2-(4-hydroxyphenyl)-2-methyl-1,3-dioxolane: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
4-(Bromomethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane: This compound has a bromomethyl group instead of a chloromethyl group, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3418-19-7 |
|---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C12H15ClO3/c1-12(15-8-11(7-13)16-12)9-3-5-10(14-2)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
PDQZTBSNMQWOND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CCl)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


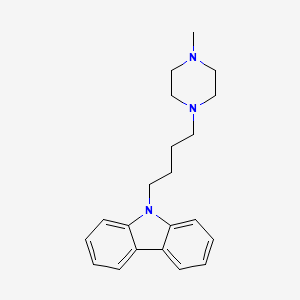
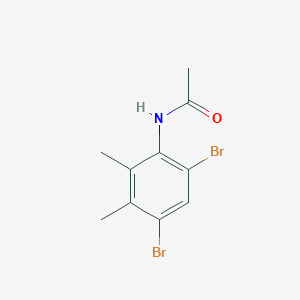
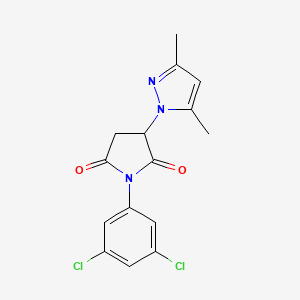
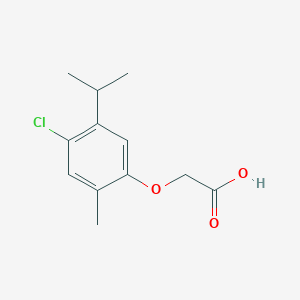
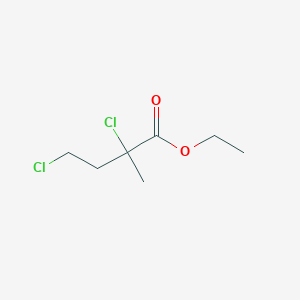

![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
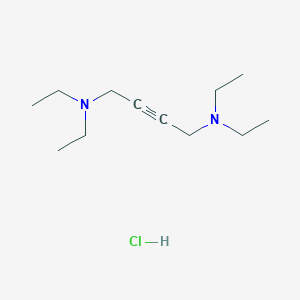
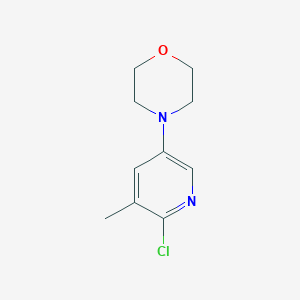
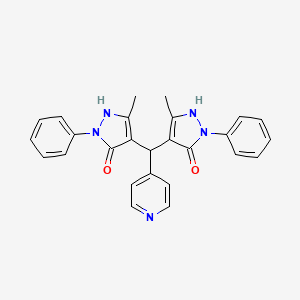
![Phosphine, [(methylsilylidyne)tris(methylene)]tris[dimethyl-](/img/structure/B14137025.png)
![8-Benzyl-4-chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14137029.png)
![N-(4-((1H-Benzo[d]imidazol-1-yl)methyl)phenyl)-6-chloropyrimidin-4-amine](/img/structure/B14137037.png)
